molecular formula C8H17NO5S B14205510 Methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole CAS No. 828272-25-9

Methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole

Katalognummer: B14205510
CAS-Nummer: 828272-25-9
Molekulargewicht: 239.29 g/mol
InChI-Schlüssel: WRNNHFLXDPQWCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole is a compound that combines the properties of methanesulfonic acid and a 1,3-oxazole derivative. Methanesulfonic acid is a colorless liquid with the molecular formula CH₃SO₃H, known for its strong acidity and ability to dissolve a wide range of metal salts . The 1,3-oxazole derivative, on the other hand, is a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole typically involves the reaction of methanesulfonic acid with a suitable oxazole derivative under controlled conditions. One common method involves the use of oleum and methane in an electrochemical reactor, which allows for the direct sulfonation of methane to methanesulfonic acid . The reaction conditions include elevated pressure, moderate temperature, and suitable current density to achieve high concentration and selectivity.

Industrial Production Methods

Industrial production of methanesulfonic acid often involves the oxidation of dimethylsulfide with nitric acid, followed by restoration using atmospheric oxygen . This method is preferred due to its efficiency and ability to produce high-purity methanesulfonic acid. The oxazole derivative can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

Analyse Chemischer Reaktionen

Types of Reactions

Methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler compounds with reduced functional groups.

    Substitution: The oxazole ring can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.

Wissenschaftliche Forschungsanwendungen

Methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets and pathways. The methanesulfonic acid component acts as a strong acid, facilitating protonation and catalysis in various reactions. The oxazole derivative interacts with specific enzymes and receptors, modulating their activity and leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole is unique due to its combination of strong acidity from methanesulfonic acid and the versatile reactivity of the oxazole ring. This dual functionality makes it a valuable compound in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

828272-25-9

Molekularformel

C8H17NO5S

Molekulargewicht

239.29 g/mol

IUPAC-Name

methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C7H13NO2.CH4O3S/c1-7(2,3)10-6-8-4-5-9-6;1-5(2,3)4/h4-5H2,1-3H3;1H3,(H,2,3,4)

InChI-Schlüssel

WRNNHFLXDPQWCZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=NCCO1.CS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.